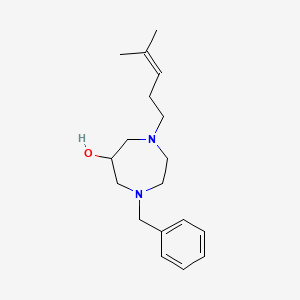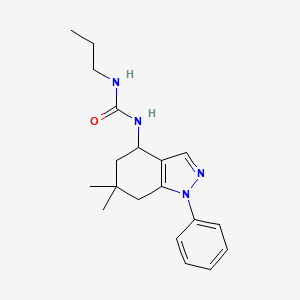
N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-N'-propylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of a novel compound involving a thiourea moiety was achieved through a four-step reaction, indicating the complexity and careful planning required in synthesizing such molecules (Liang Fu-b, 2014). This approach highlights the importance of selecting appropriate starting materials and reaction conditions in the synthesis of complex organic molecules.
Molecular Structure Analysis
Molecular structure analysis, such as X-ray crystallography, provides detailed insights into the arrangement of atoms within a molecule. The structure is critical for understanding the compound's chemical behavior and potential interactions with biological targets. For instance, the molecular and crystal structure of a related compound was determined using neutron powder diffraction data, showcasing the technique's effectiveness in elucidating complex structures (V. Rybakov et al., 2001).
Chemical Reactions and Properties
The reactivity of a compound is closely related to its structure. Chemical reactions can be influenced by the presence of specific functional groups, steric hindrance, and electronic effects. Studies on similar compounds, such as the synthesis and biological evaluation of derivatives with potential inhibitory activity, demonstrate how structural features influence chemical reactivity and biological activity (M. Gomaa et al., 2011).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and boiling point, are determined by their molecular structure. These properties are essential for predicting a compound's behavior in different environments and for its formulation in various applications. For example, the synthesis of azo-containing polyureas demonstrated how the molecular structure influences the solubility and other physical properties of the resulting polymers (S. Mallakpour & H. Nasr‐Isfahani, 2001).
Propiedades
IUPAC Name |
1-(6,6-dimethyl-1-phenyl-5,7-dihydro-4H-indazol-4-yl)-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-4-10-20-18(24)22-16-11-19(2,3)12-17-15(16)13-21-23(17)14-8-6-5-7-9-14/h5-9,13,16H,4,10-12H2,1-3H3,(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTUHJLTNARBFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1CC(CC2=C1C=NN2C3=CC=CC=C3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-N'-propylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-butyl-4-[(dimethylamino)(3-methylphenyl)acetyl]-2-piperazinone](/img/structure/B5615332.png)

![1-[4-methyl-2-({2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)pyrimidin-5-yl]ethanone](/img/structure/B5615344.png)
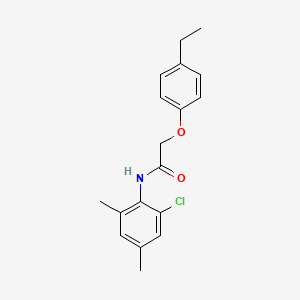

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(dimethylamino)-2-(3-fluorophenyl)acetamide](/img/structure/B5615353.png)
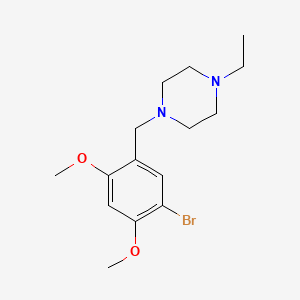
![2-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5615377.png)
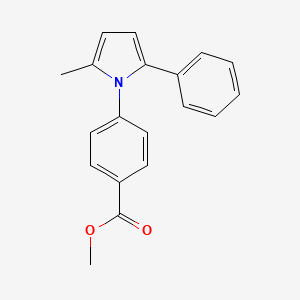
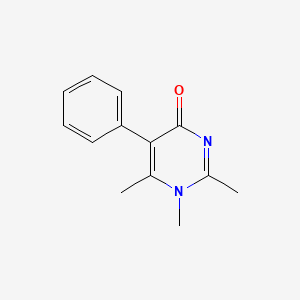
![2-cyclopropyl-4-phenyl-9-(propoxyacetyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5615401.png)
![1,3,6-trimethyl-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5615405.png)
![2-(methylthio)-5-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyrimidine](/img/structure/B5615408.png)
